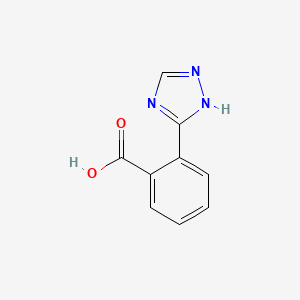

2-(1H-1,2,4-triazol-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

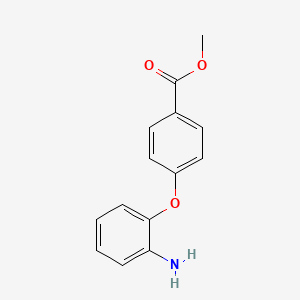

2-(1H-1,2,4-triazol-3-yl)benzoic acid, also known as 2-TBA, is an organic compound composed of a benzene ring with a 1H-1,2,4-triazol-3-yl group attached to the ring. It is a white, crystalline solid that is soluble in water and ethanol. 2-TBA has a variety of applications in scientific research, including as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Supramolecular Complex Synthesis

2-(1H-1,2,4-triazol-3-yl)benzoic acid is instrumental in synthesizing supramolecular complexes with metals. Wang et al. (2018) demonstrated the synthesis of transition metal(II) complexes using triazole-benzoic acid derivatives, highlighting their structural uniqueness and good thermal stability (Wang et al., 2018).

Ligand Synthesis and Metal Complex Formation

Stucky et al. (2008) focused on creating ligands from triazole-benzoic acid and exploring their metal complex formation, revealing interesting structural and spectroscopic properties (Stucky et al., 2008).

Fungicidal Activity

Li et al. (2010) synthesized triorganotin (4H-1,2,4-triazol-4-yl)benzoates, demonstrating their significant antifungal activities against various pathogens, showcasing the compound's potential in agricultural and pharmaceutical applications (Li et al., 2010).

Structural and Activity Analysis

In a study by Dinesh (2013), two benzoic acids, including a triazolyl derivative, were synthesized and analyzed for their non-covalent interactions and structure-activity relationships, contributing to the understanding of biochemical interactions (Dinesh, 2013).

Phototransformations

Pagacz-Kostrzewa et al. (2019) studied the phototransformations of 2-(1,2,4-triazol-3-yl)benzoic acid, revealing significant conformational changes and photoisomerization, which can be crucial for developing photo-responsive materials (Pagacz-Kostrzewa et al., 2019).

Anticancer Agent Synthesis

A study by Abuelizz et al. (2019) synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents, showing promising inhibitory activities against certain cancer cell lines, marking a potential route for anticancer drug development (Abuelizz et al., 2019).

Coordination Polymer Synthesis

Wang et al. (2018) also created copper(II) and manganese(II) coordination polymers using triazole-benzoic acid ligands, which revealed unique structural properties and potential applications in material science (Wang et al., 2018).

Mechanism of Action

Target of Action

Related compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .

Biochemical Pathways

Given its potential anticancer activity, it is likely that it impacts pathways related to cell growth and apoptosis .

Result of Action

Related compounds have been shown to exhibit cytotoxic activities against cancer cell lines, suggesting that 2-(1h-1,2,4-triazol-3-yl)benzoic acid may have similar effects .

Future Directions

Biochemical Analysis

Biochemical Properties

It has been found that some of its hybrids exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that 2-(1H-1,2,4-triazol-3-yl)benzoic acid may interact with certain enzymes, proteins, and other biomolecules in these cells, although the exact nature of these interactions is not yet clear .

Cellular Effects

In vitro cytotoxic evaluation has indicated that some hybrids of this compound exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . These findings suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that some of its hybrids can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be stored at room temperature , suggesting that it has a certain degree of stability

properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBEEBBZPJTCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649255 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35257-24-0 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)